molecular formula C22H14F2N2O2 B2774086 (E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile CAS No. 338978-26-0

(E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile

Cat. No. B2774086
CAS RN: 338978-26-0
M. Wt: 376.363
InChI Key: BKGHKTCYXIHWAL-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile” is a chemical compound that has been used in the synthesis of Rilpivirine (RPV), a drug approved by the U.S. FDA in 2011 to treat individuals infected with human immunodeficiency virus 1 (HIV-1) .


Synthesis Analysis

The synthesis of Rilpivirine, which uses “this compound”, is mainly divided into three steps . The first step involves the synthesis of an intermediate through a Heck reaction . The last step’s reaction time was decreased from 69 hours to 90 minutes through an optimized synthetic procedure, and the overall yield improved from 18.5% to 21% .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by 1H and 13C NMR, mass spectrometry, and single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a Heck reaction . Photolysis of the compound in the crystalline solid state resulted in the stereospecific formation of a syn-head-to-head photodimer .

Scientific Research Applications

Antimycobacterial Activity

A study by Sanna et al. (2002) explored the synthesis of 3-aryl-, 3-cyclohexyl-, and 3-heteroaryl-substituted-2-(1H(2H)-benzotriazol-1(2)-yl)-prop-2-enenitriles, including compounds structurally related to (E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile. This research aimed at developing antitubercular agents, identifying several compounds with modest growth inhibition of Mycobacterium tuberculosis, and contributing to structure-activity relationships in the field (Sanna et al., 2002).

Spectral-Luminescent Properties

Mikhailov et al. (2018) synthesized 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles, which are structurally akin to the compound . The study focused on the spectral-luminescent properties of these compounds, contributing to the understanding of their photophysical characteristics (Mikhailov et al., 2018).

Antimicrobial Activity

El-Meguid (2014) researched benzoimidazole derivatives, creating new compounds including 4-(5-benzoyl-benzoimidazol-2) moieties, structurally related to the specified compound. These derivatives were assessed for their antimicrobial activities, showing significant efficacy against various bacterial and fungal strains. This study provides insight into the potential antimicrobial applications of such compounds (El-Meguid, 2014).

Mechanism of Action

The compound is used in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase (RT) inhibitor used in antiretroviral therapy . Rilpivirine has a high genetic barrier to form resistance mutations and generally requires multiple mutations to confer significant resistance .

Future Directions

The development of an efficient and practical microwave-promoted method to synthesize Rilpivirine using less toxic organic reagents and low boiling solvents has been described . This method, which uses “(E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile”, is easy to scale with higher yield and shorter reaction time . This suggests potential future directions for the economical and less toxic synthesis of Rilpivirine and possibly other related compounds.

properties

IUPAC Name

(E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N2O2/c1-26-13-16(22(28)20-18(23)8-5-9-19(20)24)11-17(26)10-15(12-25)21(27)14-6-3-2-4-7-14/h2-11,13H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGHKTCYXIHWAL-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=C(C#N)C(=O)C2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1/C=C(\C#N)/C(=O)C2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.